1H-ピロール-3-カルバルデヒド

概要

説明

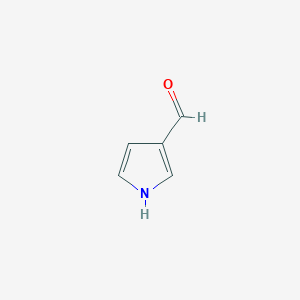

1H-pyrrole-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a formyl group attached to the third position of the pyrrole ring. This aldehyde functionality allows it to undergo a variety of chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrole-3-carbaldehyde has been explored in several studies. For instance, a straightforward synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been reported, which involves the condensation with o-phenylenediamine, yielding products with high fluorescence properties . Additionally, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized from commercially available materials, demonstrating the ability to tune their anion binding properties through electronic switching . Furthermore, selective thiylations of 1-vinylpyrrole-2-carbaldehydes have been performed to afford novel pyrrole synthons, showcasing the compound's versatility in functional group transformations .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-3-carbaldehyde derivatives has been studied using NMR spectroscopy and DFT calculations. Intramolecular hydrogen bonding effects have been observed in the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, which influence the NMR chemical shifts and coupling constants . These studies provide insight into the conformational preferences and electronic structure of the molecule.

Chemical Reactions Analysis

1H-pyrrole-3-carbaldehyde is reactive towards various chemical reagents, enabling the formation of diverse heterocyclic structures. For example, pyrrole-2-carbaldehyde derivatives have been synthesized through oxidative annulation and direct Csp3-H to C=O oxidation, highlighting the compound's potential in oxidative functionalization reactions . Additionally, the formation of tetracyclic compounds containing the pyrrolo[1,2-c]1,4-diazepine ring from 2-amidinylindole-3-carbaldehydes has been achieved, further demonstrating the compound's utility in complex molecule construction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-3-carbaldehyde derivatives are influenced by their molecular structure. For instance, the synthesis of a pyrrole-2-carbaldehyde thiosemicarbazone complex with palladium has been reported, where the ligand exhibits unusual dinegative tridentate coordination . This highlights the compound's ability to form stable complexes with transition metals. Moreover, the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been described, showcasing the compound's reactivity towards condensation reactions . The electronic properties of related Schiff base ligands have also been studied using DFT, providing insights into their potential applications as molecular wires .

科学的研究の応用

医薬品化学

1H-ピロール-3-カルバルデヒド: は、医薬品化学において汎用性の高いビルディングブロックです。さまざまな生物学的活性を示すヘテロ環式化合物を合成するために使用されます。 例えば、ピロール誘導体は、抗精神病薬、β遮断薬、抗がん特性で知られています . この化合物の反応性により、創薬および開発のために最適化できるアナログを作成できます。

材料科学

材料科学では、1H-ピロール-3-カルバルデヒドは、官能化ピロールの合成のための前駆体として役立ちます。 これらのピロールは、電子機器、フォトニクス、センサーにおける潜在的な用途を持つ新素材の開発に不可欠です . ピロール系材料の電子特性を微調整する能力は、高度な技術的用途において貴重なものです。

環境科学

1H-ピロール-3-カルバルデヒドの環境用途には、環境センサーとして、または廃棄物処理プロセスで潜在的に使用できる化合物の合成における中間体としての使用が含まれます。 汚染物質の検出と持続可能な材料の開発におけるその有用性を調べるための研究が進行中です .

分析化学

分析化学では、1H-ピロール-3-カルバルデヒドは、試薬とプローブの合成に使用されます。その誘導体は、さまざまな分析物の検出および定量のための発色団または蛍光団として作用できます。 これは、新しい分析方法の開発における貴重なツールになります .

有機合成

1H-ピロール-3-カルバルデヒド: は、有機合成において複雑な分子を構築するために使用されます。 それは、他の試薬と組み合わせて単一ステップで多様なヘテロ環構造を形成できる多成分反応で特に役立ち、それにより合成経路を合理化し、効率を高めます .

薬理学

薬理学では、1H-ピロール-3-カルバルデヒドとその誘導体は、薬理学的特性について調査されています。それらは、糖尿病合併症の管理において重要なアルドース還元酵素などの酵素の阻害剤として研究されています。 この化合物は、生物活性分子の合成における役割を果たし、新しい治療薬の可能性を開きます .

生化学

1H-ピロール-3-カルバルデヒド: は、生物学的巨大分子と相互作用する化合物を合成するための足場として、生化学研究において役割を果たします。 その誘導体は、タンパク質-リガンド相互作用と酵素機構を研究するために使用され、生化学的プロセスの理解に貢献しています .

農業

農業セクターでは、1H-ピロール-3-カルバルデヒド誘導体は、殺虫剤または植物成長調整剤としての潜在的な用途について調査されています。 この化合物は、さまざまな生物活性分子に変換できるため、新しい農薬を開発する候補となります .

Safety and Hazards

将来の方向性

1H-pyrrole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have wide applications in the synthesis of various bioactive fused heterocyclic scaffolds such as pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine . Therefore, the future directions of this compound could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry.

作用機序

Target of Action

1H-Pyrrole-3-carbaldehyde is a chemical compound that has been used in various chemical reactions . . It’s worth noting that related compounds, such as 1H-Indole-3-carbaldehyde, have been reported to be precursors for the synthesis of biologically active structures .

Mode of Action

It’s known that it can participate in multicomponent reactions to generate complex molecules . This suggests that 1H-Pyrrole-3-carbaldehyde could interact with its targets through covalent bonding, leading to changes in the target’s structure and function.

Biochemical Pathways

It’s known that the compound can participate in multicomponent reactions to generate complex molecules . This suggests that 1H-Pyrrole-3-carbaldehyde could potentially affect multiple biochemical pathways, depending on the specific targets it interacts with.

Result of Action

Given its potential role in the synthesis of biologically active structures , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNYVNOFAWYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348716 | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7126-39-8 | |

| Record name | Pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-pyrrole-3-carbaldehyde derivatives suitable for modifying biocathodes?

A: 1H-pyrrole-3-carbaldehyde derivatives, particularly those mimicking the structure of bilirubin, show promise in enhancing the performance of bilirubin oxidase (BOx) biocathodes. These derivatives act as orienting agents, facilitating the proper immobilization and orientation of BOx on electrode surfaces [, ]. This optimized orientation improves electron transfer between the enzyme and the electrode, leading to enhanced catalytic currents [, ].

Q2: Can you provide an example of how 1H-pyrrole-3-carbaldehyde derivatives improve biocathode performance?

A: Research demonstrates that incorporating 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a functional analog of bilirubin, alongside a cross-linking agent on multi-wall carbon nanotube-modified electrodes significantly boosts current density compared to unmodified or solely bilirubin-modified electrodes []. This improvement highlights the synergistic effect of proper enzyme orientation and immobilization achieved through these derivatives.

Q3: Beyond biocathodes, are there other applications for 1H-pyrrole-3-carbaldehyde derivatives?

A: These derivatives are versatile building blocks in organic synthesis. For example, they serve as precursors for synthesizing (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives, some of which occur naturally, using the Horner-Wadsworth-Emmons reaction []. This reaction pathway highlights the potential of these compounds in natural product synthesis and related fields.

Q4: Are there any challenges in synthesizing 1H-pyrrole-3-carbaldehyde derivatives?

A: Synthesizing specific derivatives, like 4-phosphino-1H-pyrrole-3-carbaldehyde, can be challenging. Research indicates that achieving optimal yields requires exploring multiple synthetic routes and optimizing reaction conditions [, ]. For instance, formylation of the corresponding 3-(diphenylphosphorothioyl)-1H-pyrrole derivative proved to be a more efficient method for specific 4-phosphoryl-3-formylpyrroles [].

Q5: What future research directions are promising for 1H-pyrrole-3-carbaldehyde derivatives?

A: Further exploration of their use in synthesizing chiral bidentate phosphine ligands, as suggested by the successful conversion of the formyl group to a Schiff base and the reduction of the phosphoryl group to phosphine [], holds potential for asymmetric catalysis and other areas. Additionally, investigating their applications in material science, beyond their use in modifying electrodes, could reveal new functionalities and uses for these versatile compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)